(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 488137-20-8
VCID: VC5239521
InChI: InChI=1S/C15H10ClN3O/c16-13-6-2-1-5-11(13)9-12(10-17)15(20)19-14-7-3-4-8-18-14/h1-9H,(H,18,19,20)/b12-9+
SMILES: C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)Cl
Molecular Formula: C15H10ClN3O
Molecular Weight: 283.72

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide

CAS No.: 488137-20-8

Cat. No.: VC5239521

Molecular Formula: C15H10ClN3O

Molecular Weight: 283.72

* For research use only. Not for human or veterinary use.

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide - 488137-20-8

Specification

CAS No. 488137-20-8
Molecular Formula C15H10ClN3O
Molecular Weight 283.72
IUPAC Name (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Standard InChI InChI=1S/C15H10ClN3O/c16-13-6-2-1-5-11(13)9-12(10-17)15(20)19-14-7-3-4-8-18-14/h1-9H,(H,18,19,20)/b12-9+
Standard InChI Key QNXDWKVJTXQCKH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)Cl

Introduction

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is an organic compound belonging to the class of cyanoacrylamides. This compound is characterized by its conjugated structure, which includes a cyano group (-CN), a chlorophenyl moiety, and a pyridinyl group. Such compounds are often investigated for their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Chemical Information

The molecular structure of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is defined by the following properties:

PropertyDetails
Molecular FormulaC15H10ClN3O
Molecular Weight283.71 g/mol
IUPAC Name(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Functional GroupsCyano (-CN), Chlorophenyl, Pyridinyl, Amide (-CONH-)
ConjugationContains extended π-conjugation across the molecule

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between a chlorobenzaldehyde derivative and a cyanoacetamide derivative in the presence of a base. The reaction proceeds as follows:

  • Step 1: Preparation of the starting materials:

    • 2-Chlorobenzaldehyde and pyridin-2-ylamine are commonly used precursors.

  • Step 2: Condensation:

    • The aldehyde reacts with cyanoacetamide to form the intermediate.

  • Step 3: Cyclization or conjugation:

    • Under appropriate conditions, the intermediate undergoes cyclization or further conjugation to yield the final product.

This reaction is often catalyzed by mild bases like piperidine or triethylamine in solvents such as ethanol.

Spectroscopic Characterization

To confirm the structure of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide, spectroscopic techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra reveal signals corresponding to aromatic protons, amide hydrogen, and the nitrile carbon.

  • Infrared Spectroscopy (IR):

    • A strong absorption band around 2200 cm1^{-1} indicates the presence of the nitrile group.

    • Amide stretching vibrations appear near 1650 cm1^{-1}.

  • Mass Spectrometry (MS):

    • The molecular ion peak at m/z=283m/z = 283 confirms the molecular weight.

  • UV-Vis Spectroscopy:

    • The compound exhibits absorbance in the UV region due to its conjugated system.

Biological Activity

Compounds with similar structures have been extensively studied for their biological activities:

  • Anti-inflammatory Potential:

    • Molecular docking studies suggest that compounds like this one may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways .

  • Anticancer Properties:

    • The electron-withdrawing cyano group and conjugated system may enhance binding to DNA or proteins involved in cancer cell proliferation .

  • Antiviral Applications:

    • Cyanoacrylamides have been explored for their ability to disrupt viral RNA polymerase activity .

Applications in Drug Design

Due to its structural features, this compound holds promise as a scaffold for drug discovery:

  • The pyridinyl group can enhance solubility and binding affinity.

  • The chlorophenyl moiety contributes to hydrophobic interactions with biological targets.

  • The cyano group can act as an electrophilic site for covalent interactions.

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